molecular formula C22H30ClN3O5S2 B2960522 methyl 2-(4-(N,N-diethylsulfamoyl)benzamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride CAS No. 1217050-33-3

methyl 2-(4-(N,N-diethylsulfamoyl)benzamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride

Cat. No.: B2960522
CAS No.: 1217050-33-3
M. Wt: 516.07
InChI Key: CXNCUBDWTIWOLQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the tetrahydrothieno[2,3-c]pyridine class, characterized by a bicyclic core combining thiophene and piperidine moieties. Key structural features include:

  • Position 3: Methyl ester group (COOCH₃), enhancing solubility and metabolic stability.
  • Position 2: A 4-(N,N-diethylsulfamoyl)benzamido substituent, introducing a sulfonamide group with diethylamine side chains. This group is electron-withdrawing and may influence receptor binding or enzymatic inhibition.
  • Position 6: An ethyl substituent, contributing to lipophilicity and steric bulk.
  • Hydrochloride salt: Improves aqueous solubility for pharmacological applications.

Properties

IUPAC Name

methyl 2-[[4-(diethylsulfamoyl)benzoyl]amino]-6-ethyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29N3O5S2.ClH/c1-5-24-13-12-17-18(14-24)31-21(19(17)22(27)30-4)23-20(26)15-8-10-16(11-9-15)32(28,29)25(6-2)7-3;/h8-11H,5-7,12-14H2,1-4H3,(H,23,26);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXNCUBDWTIWOLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCC2=C(C1)SC(=C2C(=O)OC)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(CC)CC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30ClN3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

516.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 2-(4-(N,N-diethylsulfamoyl)benzamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride is a complex organic compound that belongs to the class of heterocyclic compounds. This article reviews its biological activity, focusing on its potential therapeutic applications and mechanisms of action.

Chemical Structure and Properties

The compound features a thieno[2,3-c]pyridine core, which is known for its diverse biological activities. The presence of the N,N-diethylsulfamoyl group enhances its solubility and potential interaction with biological targets.

Antimicrobial Activity

Research has indicated that compounds similar to methyl 2-(4-(N,N-diethylsulfamoyl)benzamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate exhibit significant antimicrobial properties. A study on substituted tetrahydrothieno derivatives showed promising antimicrobial activity against various bacterial strains . The mechanism often involves disruption of bacterial cell walls or interference with metabolic pathways.

Anticancer Properties

The compound's structural features suggest potential anticancer activity. Similar thienopyridine derivatives have been studied for their ability to inhibit cancer cell proliferation by inducing apoptosis and inhibiting angiogenesis. The interaction with specific molecular targets such as kinases and transcription factors has been documented in various studies.

The proposed mechanism of action includes:

  • Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in cancer cells, leading to cell death.
  • Enzyme Inhibition : It may act as an inhibitor for specific enzymes involved in cancer progression.
  • Modulation of Signaling Pathways : Interaction with signaling pathways that regulate cell growth and survival is a potential mechanism.

Case Studies

  • Antimicrobial Efficacy : A study published in the Journal of Chemical and Pharmaceutical Research highlighted the synthesis and antimicrobial testing of several thieno derivatives. The results indicated that certain modifications significantly enhanced their antimicrobial potency against Gram-positive and Gram-negative bacteria .
  • Anticancer Activity : In vitro studies on similar compounds demonstrated that they could inhibit the growth of various cancer cell lines. For instance, a derivative was shown to reduce the viability of breast cancer cells by inducing apoptosis through ROS generation.

Data Tables

Biological ActivityCompound StructureMechanism
AntimicrobialThieno[2,3-c]pyridine coreDisruption of cell wall
AnticancerSulfamoyl groupInduction of apoptosis

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares the target compound with three analogues from the same chemical family:

Property Target Compound Methyl 2-(4-Benzoylbenzamido)-6-benzyl Analogue 2-(2,4-Dichlorobenzamido)-6-isopropyl Analogue 6-Methyl-2-(4-(3-Methylpiperidinylsulfonyl)benzamido) Analogue
Molecular Formula C₂₃H₃₀ClN₃O₅S₂ (estimated) C₃₀H₂₇ClN₂O₄S C₁₈H₂₀Cl₃N₃O₂S C₂₂H₂₉ClN₄O₄S₂
Molecular Weight ~550 (estimated) 547.1 448.8 513.1
Core Structure Tetrahydrothieno[2,3-c]pyridine Tetrahydrothieno[2,3-c]pyridine Tetrahydrothieno[2,3-c]pyridine Tetrahydrothieno[2,3-c]pyridine
Position 2 Substituent 4-(N,N-Diethylsulfamoyl)benzamido 4-Benzoylbenzamido 2,4-Dichlorobenzamido 4-(3-Methylpiperidinylsulfonyl)benzamido
Position 6 Substituent Ethyl Benzyl Isopropyl Methyl
Key Functional Groups Sulfonamide, methyl ester Benzoyl, methyl ester Dichloro, carboxamide Piperidinylsulfonyl, carboxamide

Functional Group Analysis

  • Sulfonamide vs. Sulfonamides are known for their ability to form hydrogen bonds, which may enhance target affinity compared to halogenated or aromatic substituents.
  • Position 6 Substituents : The ethyl group in the target compound offers moderate lipophilicity, balancing the hydrophobicity of benzyl () and the branching of isopropyl (). This may optimize membrane permeability and metabolic stability.
  • Salt Form : All compounds are hydrochlorides, suggesting a shared strategy to enhance bioavailability.

Implications for Drug Design

  • Diethylsulfamoyl Group : This moiety may confer selectivity for sulfonamide-sensitive targets (e.g., carbonic anhydrases or tyrosine kinases). Its electron-withdrawing nature could modulate the electronic environment of the benzamido group, affecting binding kinetics.
  • Ethyl vs. Bulkier Groups : The ethyl substituent’s smaller size compared to benzyl () may reduce steric hindrance, enabling better fit into active sites.
  • Comparative Lipophilicity : The target compound’s calculated logP (estimated ~3.5) likely falls between the more lipophilic benzyl analogue (logP ~4.2) and the less lipophilic methyl analogue (logP ~2.8), optimizing passive diffusion.

Q & A

Basic: What experimental design strategies are recommended for optimizing the synthesis of this compound?

Methodological Answer:
To optimize synthesis, employ statistical Design of Experiments (DoE) methodologies. DoE reduces trial-and-error approaches by systematically varying parameters (e.g., temperature, solvent ratio, catalyst loading) and analyzing their interactions. For example, a central composite design can identify critical variables affecting yield, while response surface methodology refines optimal conditions . Training in chemical biology methods, such as those outlined in courses like CHEM/IBiS 416 Practical Training in Chemical Biology Methods & Experimental Design, ensures robust protocol development .

Basic: What techniques are most effective for structural characterization of this compound?

Methodological Answer:
Single-crystal X-ray diffraction is the gold standard for resolving 3D molecular configurations, as demonstrated in structural reports for analogous tetrahydrothieno-pyridine derivatives . Complement this with NMR spectroscopy (e.g., 1^1H, 13^{13}C, and 2D COSY/HMBC) to confirm functional groups and connectivity. High-resolution mass spectrometry (HRMS) and FT-IR further validate molecular weight and bond vibrations.

Basic: What safety protocols are critical during handling and storage?

Methodological Answer:
Adhere to Chemical Hygiene Plan guidelines , including:

  • Use of fume hoods and PPE (gloves, lab coats, goggles) to mitigate inhalation/contact risks.
  • Storage in airtight, light-resistant containers under inert atmosphere (N2_2/Ar) to prevent degradation.
  • Immediate disposal of waste via approved hazardous waste protocols, as outlined in safety data sheets for structurally related compounds .

Advanced: How can computational modeling enhance reaction design for derivatives of this compound?

Methodological Answer:
Integrate quantum chemical calculations (e.g., DFT for transition-state analysis) with machine learning (ML) -driven reaction prediction. For instance, ICReDD’s approach combines ab initio reaction path searches with experimental data feedback loops to prioritize viable synthetic routes . Tools like Gaussian or ORCA simulate electronic properties, while ML platforms (e.g., Chemputer ) automate condition optimization .

Advanced: How should researchers resolve contradictions between computational predictions and experimental results?

Methodological Answer:
Address discrepancies through multidisciplinary validation :

  • Re-optimize computational models using experimental data (e.g., adjusting solvation parameters or entropy corrections).
  • Validate key intermediates via in-situ spectroscopy (e.g., Raman or IR monitoring).
  • Apply sensitivity analysis to identify which computational assumptions (e.g., solvent effects, catalyst stability) most impact outcomes .

Advanced: What methodologies mitigate discrepancies between in vitro and in vivo pharmacological data?

Methodological Answer:
To bridge in vitro-in vivo gaps:

  • Use physiologically based pharmacokinetic (PBPK) modeling to predict absorption/metabolism.
  • Validate with microdosing studies (e.g., radiolabeled compound tracking) in model organisms.
  • Incorporate metabolomic profiling to identify off-target interactions or metabolic byproducts .

Advanced: How can reactor design improve scalability for this compound’s synthesis?

Methodological Answer:
Leverage continuous flow reactors for precise control over reaction parameters (residence time, mixing efficiency). For heterogeneous reactions, membrane separation technologies (e.g., ceramic membranes) enhance catalyst recovery . Computational fluid dynamics (CFD) simulations optimize reactor geometry and thermal gradients .

Advanced: What strategies validate the compound’s stability under varying environmental conditions?

Methodological Answer:
Conduct accelerated stability studies using:

  • Forced degradation (e.g., exposure to heat, light, humidity) followed by HPLC-UV/MS analysis.
  • Dynamic vapor sorption (DVS) to assess hygroscopicity.
  • Isothermal calorimetry to quantify thermal decomposition kinetics .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.